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Abstract

SARG629 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MGL), a key
enzyme in the endocannabinoid system responsible for the degradation of the
endocannabinoid 2-arachidonoylglycerol (2-AG). By irreversibly inactivating MGL, SAR629
elevates the levels of 2-AG, which in turn modulates cannabinoid receptors CB1 and CB2. This
modulation presents a promising therapeutic strategy for a range of neurological and
inflammatory disorders. This technical guide provides a comprehensive overview of SAR629,
including its mechanism of action, inhibitory potency and selectivity, and the experimental
protocols for its characterization.

Introduction to Monoacylglycerol Lipase (MGL) and
its Inhibition

Monoacylglycerol lipase (MGL) is a serine hydrolase that plays a critical role in terminating the
signaling of 2-AG, one of the primary endogenous ligands for cannabinoid receptors. The
hydrolysis of 2-AG by MGL not only reduces its signaling at CB1 and CB2 receptors but also

releases arachidonic acid, a precursor to pro-inflammatory prostaglandins.[1][2][3]
Consequently, inhibition of MGL is a compelling therapeutic approach to enhance
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endocannabinoid signaling and reduce neuroinflammation. MGL inhibitors have shown
potential in preclinical models of pain, neurodegenerative diseases, and cancer.[1][2]

SARG629 belongs to the piperazine triazole urea class of compounds and acts as a covalent
inhibitor of MGL. Its mechanism involves the formation of a stable carbamoyl adduct with the
catalytic serine residue (Serl122) in the active site of MGL, leading to irreversible inhibition of
the enzyme.

Quantitative Data on SAR629

The inhibitory potency and selectivity of SAR629 have been characterized against human and
rodent MGL, as well as other key enzymes of the endocannabinoid system.

Target Enzyme Species IC50 Value Reference

Monoacylglycerol
Lipase (MGL)

Human 0.9 nM

Rat (brain
1.1 nM
membranes)
Mouse (brain
219 pM
membranes)
Fatty Acid Amide
Human 282 nM

Hydrolase (FAAH)

Table 1: Inhibitory Potency (IC50) of SAR629 against MGL and FAAH.

Mechanism of Covalent Inhibition

The covalent inhibition of MGL by SAR629 proceeds through a well-defined chemical
mechanism. The urea moiety of SAR629 is attacked by the nucleophilic serine residue
(Ser122) within the catalytic triad of the MGL active site. This results in the formation of a stable
carbamoylated enzyme, effectively rendering it inactive. The triazole group of SAR629 acts as
a good leaving group, facilitating this irreversible reaction.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8468992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8762730/
https://www.benchchem.com/product/b610688?utm_src=pdf-body
https://www.benchchem.com/product/b610688?utm_src=pdf-body
https://www.benchchem.com/product/b610688?utm_src=pdf-body
https://www.benchchem.com/product/b610688?utm_src=pdf-body
https://www.benchchem.com/product/b610688?utm_src=pdf-body
https://www.benchchem.com/product/b610688?utm_src=pdf-body
https://www.benchchem.com/product/b610688?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610688?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

MGL Active Site

Asp242

SAR629

His272 Piperazine-Benzodioxolyl Moiety

Leaving Group Departure Triazole Leaving Group

Y
Forms Covalent Bond Carbamoylated Ser122
(Inactive MGL)

\

Click to download full resolution via product page
Figure 1: Mechanism of MGL Covalent Inhibition by SAR629.

Signaling Pathways Affected by MGL Inhibition

Inhibition of MGL by SAR629 leads to the accumulation of 2-AG, which subsequently enhances
the activation of cannabinoid receptors CB1 and CB2. This amplified signaling has downstream
effects on various physiological processes, including pain perception, inflammation, and
neurotransmission. Furthermore, by preventing the release of arachidonic acid from 2-AG,
MGL inhibition reduces the substrate available for the synthesis of pro-inflammatory
prostaglandins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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